molecular formula C8H18N2 B1343463 N-(2-aminoethyl)-N-methylcyclopentanamine CAS No. 859340-58-2

N-(2-aminoethyl)-N-methylcyclopentanamine

Cat. No.: B1343463
CAS No.: 859340-58-2
M. Wt: 142.24 g/mol
InChI Key: YUGHUGYCOBWRDH-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-methylcyclopentanamine is an organic compound that features a cyclopentane ring substituted with an N-methyl and an N-(2-aminoethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-methylcyclopentanamine typically involves the reaction of cyclopentanone with N-methyl-2-aminoethanol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 20-50°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-methylcyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Alkyl halides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: N-alkyl derivatives

Scientific Research Applications

N-(2-aminoethyl)-N-methylcyclopentanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-methylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)piperazine
  • N-(2-aminoethyl)glycine

Uniqueness

N-(2-aminoethyl)-N-methylcyclopentanamine is unique due to its specific structural features, including the cyclopentane ring and the presence of both N-methyl and N-(2-aminoethyl) groups. These structural elements confer distinct chemical reactivity and biological activity, differentiating it from other similar compounds.

Properties

IUPAC Name

N'-cyclopentyl-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(7-6-9)8-4-2-3-5-8/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGHUGYCOBWRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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